molecular formula C42H56F2N8O6 B612068 Birinapant CAS No. 1260251-31-7

Birinapant

カタログ番号 B612068
CAS番号: 1260251-31-7
分子量: 806.94
InChIキー: PKWRMUKBEYJEIX-DXXQBUJASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Birinapant is a synthetic small molecule that is both a peptidomimetic of second mitochondrial-derived activator of caspases (SMAC) and inhibitor of IAP (Inhibitor of Apoptosis Protein) family proteins, with potential antineoplastic activity . It has been investigated for the treatment of Myelodysplastic Syndrome (MDS) and Chronic Myelomonocytic Leukemia (CMML) .


Molecular Structure Analysis

Birinapant’s molecular formula is C42H56F2N8O6 . Its molecular weight is 806.9 g/mol . The IUPAC name for Birinapant is (2 S )- N - [ (2 S )-1- [ (2 R ,4 S )-2- [ [6-fluoro-2- [6-fluoro-3- [ [ (2 R ,4 S )-4-hydroxy-1- [ (2 S )-2- [ [ (2 S )-2- (methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1 H -indol-2-yl]-1 H -indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2- (methylamino)propanamide .

科学的研究の応用

  • Cancer Treatment

    • Summary of Application : Birinapant has been used in the field of cancer treatment as a Smac mimetic . It has been developed to target Inhibitor of Apoptosis Proteins (IAPs), which are suggested as therapeutic targets for cancer treatment .
    • Methods of Application : Preclinical studies demonstrated that Smac mimetics like Birinapant not only induce apoptosis but also arrest cell cycle, induce necroptosis, and induce immune storm in vitro and in vivo .
    • Results or Outcomes : The safety and tolerance of Smac mimetics are evaluated in phase 1 and phase 2 clinical trials . The combination of Smac mimetics and chemotherapeutic compounds was reported to improve anti-cancer effects .
  • Treatment of Refractory Solid Tumors or Lymphoma

    • Summary of Application : Birinapant has been used in a Phase I study for the treatment of adults with refractory solid tumors or lymphoma .
    • Methods of Application : Birinapant was administered intravenously from 0.18 to 63 mg/m^2 once weekly every 3 of 4 weeks .
    • Results or Outcomes : Birinapant was well tolerated with a maximum tolerated dose (MTD) of 47 mg/m^2 and exhibited favorable pharmacokinetic and pharmacodynamic properties . Several patients demonstrated stable disease and evidence of antitumor activity .
  • Enhancement of Antitumor Activity

    • Summary of Application : Birinapant has been found to significantly enhance the antitumor activity of gemcitabine in Triple-Negative Breast Cancer (TNBC) both in vitro and in xenograft mouse models .
    • Methods of Application : The study involved the use of Birinapant in combination with gemcitabine, a chemotherapy drug .
    • Results or Outcomes : The combination led to the activation of the intrinsic apoptosis pathway via degradation of cIAP2 and XIAP, leading to apoptotic cell death .
  • Influence on Antigen Presentation

    • Summary of Application : Birinapant has been studied for its influence on antigen presentation .
    • Methods of Application : The study involved the use of multiple omics methods, including genomics, proteomics, and immunopeptidomics .
    • Results or Outcomes : The specific results or outcomes of this study are not detailed in the available information .
  • Treatment of Advanced Solid Tumors or Lymphoma

    • Summary of Application : Birinapant has been used in a Phase I study for the treatment of adults with advanced solid tumors or lymphoma .
    • Methods of Application : Birinapant was administered intravenously from 0.18 to 63 mg/m^2 once weekly every 3 of 4 weeks .
    • Results or Outcomes : Birinapant was well tolerated with a maximum tolerated dose (MTD) of 47 mg/m^2 and exhibited favorable pharmacokinetic and pharmacodynamic properties . Several patients demonstrated stable disease and evidence of antitumor activity .
  • Influence on Antigen Presentation

    • Summary of Application : Birinapant has been studied for its influence on antigen presentation .
    • Methods of Application : The study involved the use of multiple omics methods, including genomics, proteomics, and immunopeptidomics .
    • Results or Outcomes : The specific results or outcomes of this study are not detailed in the available information .

Safety And Hazards

Birinapant is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It also poses a possible risk of impaired fertility and possible risk of harm to unborn child .

特性

IUPAC Name

(2S)-N-[(2S)-1-[(2R,4S)-2-[[6-fluoro-2-[6-fluoro-3-[[(2R,4S)-4-hydroxy-1-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56F2N8O6/c1-7-33(49-39(55)21(3)45-5)41(57)51-19-27(53)15-25(51)17-31-29-11-9-23(43)13-35(29)47-37(31)38-32(30-12-10-24(44)14-36(30)48-38)18-26-16-28(54)20-52(26)42(58)34(8-2)50-40(56)22(4)46-6/h9-14,21-22,25-28,33-34,45-48,53-54H,7-8,15-20H2,1-6H3,(H,49,55)(H,50,56)/t21-,22-,25-,26-,27-,28-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWRMUKBEYJEIX-DXXQBUJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N1C[C@H](C[C@H]1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)C[C@@H]6C[C@@H](CN6C(=O)[C@H](CC)NC(=O)[C@H](C)NC)O)O)NC(=O)[C@H](C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56F2N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30155057
Record name Birinapant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Birinapant

CAS RN

1260251-31-7
Record name Birinapant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260251317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Birinapant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11782
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Birinapant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIRINAPANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4Z07B57R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。